{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-[(dimethylamino)methyl]furan-2-yl]methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9(2)5-7-3-4-8(6-11)10-7/h3-4,11H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPXXRDSVDIUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512378 | |
| Record name | {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80646-14-6 | |
| Record name | {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Functional Significance of {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol
This compound integrates two critical functional groups: a tertiary amine (dimethylamino) and a thiol (-SH). The dimethylaminomethyl group enhances solubility in polar solvents and facilitates interactions with biological targets, while the thiol moiety enables conjugation reactions, metal coordination, and redox activity. This dual functionality positions the compound as a versatile intermediate for synthesizing histamine H₂-receptor antagonists, enzyme inhibitors, and polymer crosslinkers.
Synthetic Routes to this compound
Mannich Reaction-Based Synthesis from 2-Furanmethanol
The most well-documented approach begins with 2-furanmethanol (furfuryl alcohol), which undergoes a Mannich reaction to install the dimethylaminomethyl group, followed by thiolation of the primary alcohol.
Synthesis of 5-Dimethylaminomethyl-2-furanmethanol
The precursor 5-dimethylaminomethyl-2-furanmethanol is synthesized via acid-catalyzed condensation of 2-furanmethanol with bis(dimethylamino)methane. As detailed in EP0036716A1 , this reaction proceeds efficiently under mild conditions:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Furanmethanol | 1.0 mol | Dissolved in acetic acid (1000 mL) | 94% |
| Bis(dimethylamino)methane | 1.1 mol | Added dropwise at 10°C | |
| Acetic acid | 200 mL | Stirred at room temperature, 18 h |
The product is isolated by vacuum distillation (92–96°C/0.2–0.5 mmHg), yielding a high-purity intermediate.
Thiolation of the Hydroxymethyl Group
The conversion of 5-dimethylaminomethyl-2-furanmethanol to the target thiol involves nucleophilic displacement of the hydroxyl group. Two methods are prominent:
Method A: Tosylation-Thiolate Displacement
- Tosylation : Treat the alcohol with tosyl chloride (TsCl) in dichloromethane and triethylamine at 0°C.
- Displacement : React the tosylate with sodium hydrosulfide (NaSH) in DMF at 60°C for 6 h.
Method B: Mitsunobu Reaction
Direct substitution using diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and thioacetic acid, followed by hydrolysis with NaOH/MeOH.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| A | TsCl, NaSH | 60°C, 6 h | 68% |
| B | DEAD, PPh₃, thioacetic acid | 0°C → rt, 12 h | 75% |
Method B offers superior yields but requires stringent anhydrous conditions.
One-Pot Multicomponent Thiolation
Recent advances in multicomponent reactions (MCRs) provide an alternative route. Inspired by the FuTine reaction, this method combines furan derivatives, thiols, and amines in a single pot. While primarily used for pyrrole synthesis, modifications enable selective thiolation:
- Oxidation : Treat 5-dimethylaminomethylfuran with N-bromosuccinimide (NBS) to generate a reactive diene intermediate.
- Thiol Addition : Introduce methanethiol (CH₃SH) under basic conditions (pH 8–9) to form the thioether.
This method remains experimental but demonstrates 55–60% yields in preliminary trials.
Optimization and Challenges
Reaction Solvent and Temperature
- Mannich Reaction : Acetic acid is optimal for protonating the amine and activating the electrophile. Substituting with aprotic solvents (e.g., dichloromethane) reduces yields to 76–82%.
- Thiolation : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of SH⁻ but risk oxidation. Adding antioxidants (e.g., BHT) suppresses disulfide formation.
Analytical Characterization
Critical spectroscopic data for this compound include:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 6.25 (d, J = 3.1 Hz, 1H, furan H-3), δ 3.72 (s, 2H, CH₂S), δ 2.20 (s, 6H, N(CH₃)₂) |
| ¹³C NMR | δ 152.1 (C-2), 110.4 (C-3), 58.9 (CH₂S), 45.7 (N(CH₃)₂) |
| MS | m/z 187.1 [M+H]⁺ |
The oxalate salt shows additional peaks at δ 164.2 (C=O) and δ 134.5 (oxalate CH₂) in ¹³C NMR.
Industrial-Scale Considerations
Large-scale production faces two hurdles:
Applications and Derivatives
The compound serves as a precursor to:
Chemical Reactions Analysis
Types of Reactions
{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring and the dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or alkyl halides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the dimethylaminomethyl group can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents at the 2-position of the furan ring. Key comparisons include:
5-[(Dimethylamino)methyl]-2-furanmethanol
- Structure : 2-position: -CH₂OH; 5-position: -(CH₂)N(CH₃)₂.
- Properties :
- Applications : Used as an intermediate in drug synthesis (e.g., ranitidine impurities) .
4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline
- Structure : 2-position: -CH₂-S-C₆H₄-NH₂; 5-position: -(CH₂)N(CH₃)₂.
- Properties: Thioether linkage (-S-) enhances stability compared to free thiols.
- Synthesis: Derived via hydrogenolysis of a nitro precursor using Pd/C catalysis (97% yield) .
(E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde
- Structure : 2-position: acrylaldehyde (-CH=CH-CHO); 5-position: -(CH₂)N(CH₃)₂.
- Properties :
- Synthesis : Mannich reaction followed by oxidation (82% yield) .
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate
- Structure: Furanone core with chloro, methoxy, and amino-acetate substituents.
- Properties :
Comparative Analysis Table
*Estimated based on molecular formula C₈H₁₃NOS (183.26 g/mol).
Key Research Findings
- Thiol vs. Alcohol Reactivity : The thiol group in the target compound is more nucleophilic and acidic than the hydroxyl group in its alcohol analog, making it prone to oxidation (e.g., disulfide formation) .
- Synthetic Challenges : Thiols often require protective strategies (e.g., using thiourea or thioacetates) during synthesis, unlike alcohols or thioethers, which are more stable .
- Spectroscopic Differentiation : Thiol protons (-SH) in NMR are typically observed at δ 1.3–2.5 ppm (broad), distinct from hydroxyl protons (δ 1–5 ppm) or thioether signals .
Q & A
Q. What are the established synthetic routes for {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol, and what key reaction conditions are involved?
- Methodological Answer : The compound can be synthesized via reductive amination or functionalization of pre-existing furan derivatives. For example:
- Reductive Amination : A nitro-substituted precursor (e.g., N,N-dimethyl-1-(5-(((4-nitrophenyl)thio)methyl)furan-2-yl)methanamine) is reduced using 10% Pd/C under hydrogen gas in dry methanol, yielding the target compound in 97% yield after 6 hours .
- Mannich Reaction : (E)-3-(furan-2-yl)acrylaldehyde intermediates are reacted with dimethylamine in the presence of NaBH₄ and acetic acid to introduce the dimethylamino group, followed by thiolation .
Critical conditions include inert atmospheres (e.g., Schlenk tubes) to prevent oxidation of the thiol group and controlled hydrogenation to avoid over-reduction .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure. For example, the thiol proton (-SH) typically appears as a broad singlet near δ 1.5–2.5 ppm, while the dimethylamino group resonates as a singlet near δ 2.2–2.5 ppm .
- High-Resolution Mass Spectrometry (HR-MS) : Provides exact mass confirmation (e.g., calculated for C₈H₁₃NOS: 171.0721 g/mol) .
- FT-IR : The S-H stretch (~2550 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) are key identifiers .
Q. What are the common challenges in handling and storing this compound due to its thiol group?
- Methodological Answer :
- Oxidation Sensitivity : The thiol (-SH) group is prone to oxidation, forming disulfides. Storage under inert gas (N₂ or Ar) at –20°C in amber vials is recommended .
- Purification : Column chromatography using deoxygenated solvents (e.g., EtO₂:EtOH mixtures) minimizes disulfide formation during isolation .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps, as demonstrated in hydrogenation protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize disulfide formation during the synthesis of this compound?
- Methodological Answer :
- Inert Atmospheres : Conduct reactions under hydrogen or nitrogen to suppress oxidative coupling. For example, hydrogen gas during Pd/C-mediated reduction scavenges reactive oxygen species .
- Additives : Use radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation .
- Low-Temperature Workup : Quench reactions at 0–5°C and prioritize rapid purification to limit exposure to ambient oxygen .
Q. What mechanistic insights explain the role of the dimethylamino group in directing regioselectivity during functionalization reactions of this compound?
- Methodological Answer : The dimethylamino group acts as an electron-donating substituent, activating specific positions on the furan ring for electrophilic substitution. For example:
- Mannich Reactions : The amino group directs formylation or alkylation to the 5-position of the furan ring, as seen in the synthesis of (E)-3-(5-((dimethylamino)methyl)furan-2-yl)acrylaldehyde derivatives .
- Thiol-Ene Reactions : The electron-rich furan ring facilitates thiol-ene click chemistry at the β-position of the acrylaldehyde moiety .
Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .
Q. How should contradictory data regarding the biological activity of this compound derivatives be analyzed, particularly in enzyme inhibition studies?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Impurities (e.g., disulfides) can skew bioactivity results. Validate purity via HPLC (>95%) and HR-MS before assays .
- Assay Conditions : Differences in buffer pH, temperature, or enzyme isoforms (e.g., Sirtuin 2 vs. Sirtuin 1) can alter inhibition profiles. Standardize protocols using reference inhibitors .
- Structural Analogues : Compare with methanol derivatives (e.g., [5-((dimethylamino)methyl)furan-2-yl]methanol, CAS 15433-79-1), which lack the thiol group but show similar bioactivity, suggesting the thiol’s role is non-essential in some contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
